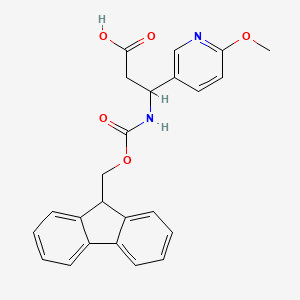

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid

Description

The compound (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid (CAS: 1217771-73-7) is an Fmoc-protected amino acid derivative with a molecular formula of C₂₄H₂₂N₂O₅ and a molecular weight of 418.44 g/mol . It features:

- An Fmoc (9-fluorenylmethyloxycarbonyl) group, commonly used in peptide synthesis for temporary amine protection.

- A propanoic acid backbone, enabling coupling reactions in solid-phase peptide synthesis.

Limited toxicity data are available, but it carries hazard warnings for skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxypyridin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O5/c1-30-22-11-10-15(13-25-22)21(12-23(27)28)26-24(29)31-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,13,20-21H,12,14H2,1H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOWGPXMQMVHDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1702752-26-8 | |

| Record name | 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-methoxypyridin-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid typically involves the following steps:

Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

Formation of the propanoic acid backbone: This can be achieved through various organic reactions, such as alkylation or acylation.

Introduction of the methoxypyridine moiety: This step involves the coupling of the methoxypyridine group to the propanoic acid backbone.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are essential for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl or carbonyl derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where halogenation or nitration can occur.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

Oxidation products: Hydroxyl or carbonyl derivatives.

Reduction products: Alcohols.

Substitution products: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Research

Fmoc-amino acids, including this compound, are often employed in the synthesis of peptide-based drugs targeting cancer cells. The incorporation of specific functional groups allows for enhanced selectivity and potency against tumor cells. Studies have demonstrated that modifications to the amino acid structure can influence the bioactivity of peptides, making them more effective in inhibiting cancer cell proliferation.

1.2 Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology. Research indicates that derivatives of Fmoc-amino acids can interact with neurotransmitter receptors, potentially leading to the development of new treatments for neurological disorders. For instance, the methoxy group may enhance lipophilicity, facilitating better blood-brain barrier penetration.

Peptide Synthesis

2.1 Solid-Phase Peptide Synthesis (SPPS)

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid is widely used as a building block in SPPS. The Fmoc protection strategy allows for stepwise assembly of peptides while providing stability and ease of removal under mild conditions. This method has revolutionized peptide synthesis by enabling the rapid production of complex peptides with high purity.

2.2 Custom Peptide Libraries

The compound's versatility allows for its incorporation into custom peptide libraries, which are essential for high-throughput screening in drug discovery. These libraries can be utilized to identify novel peptide ligands that bind selectively to target proteins or receptors, facilitating the discovery of new therapeutic agents.

Biochemical Studies

3.1 Protein Engineering

In protein engineering, this compound serves as a crucial component for modifying proteins to enhance their stability or activity. By incorporating modified amino acids into protein sequences, researchers can study the effects of these changes on protein function and interactions.

3.2 Enzyme Inhibition Studies

The unique structural characteristics of this compound make it a candidate for investigating enzyme inhibition mechanisms. Its ability to mimic natural substrates can provide insights into enzyme kinetics and substrate specificity.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, allowing for selective reactions at other sites. In biological systems, the compound may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Table 1: Structural Analogs and Substituent Variations

Key Observations :

- Aromatic vs. Heterocyclic Substituents : The target compound’s 6-methoxypyridine group offers distinct electronic properties compared to phenyl, furan, or thiophene derivatives. Methoxy and pyridine nitrogen may enhance solubility or target binding in medicinal chemistry applications.

Physicochemical Properties

Table 2: Physicochemical Comparison

Notes:

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid, often referred to as Fmoc-Ala-(6-MeO-Pyr)-OH, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a fluorene moiety, which enhances lipophilicity and may influence its interactions with biological targets. The presence of the methoxy-pyridine group adds further complexity and potential for specific receptor interactions.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C₁₈H₁₈N₂O₄

- Molecular Weight : 342.35 g/mol

- CAS Number : 1821775-88-5

The biological activity of this compound is primarily attributed to its ability to interact with various proteins and enzymes involved in metabolic pathways. The fluorenylmethoxycarbonyl (Fmoc) group can form stable interactions with amino acids in peptides, while the methoxy-pyridine may facilitate binding to specific receptors.

Potential Mechanisms Include :

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic processes, similar to other compounds with analogous structures that exhibit anti-inflammatory and anticancer properties.

- Receptor Modulation : The unique combination of functional groups allows for potential interactions with G-protein coupled receptors (GPCRs), which play crucial roles in numerous signaling pathways.

Biological Activity

Research suggests that compounds structurally similar to this compound exhibit various biological activities, including:

- Anti-inflammatory Effects : Similar compounds have shown efficacy in reducing inflammation by modulating cytokine production.

- Anticancer Properties : Certain derivatives have been investigated for their ability to induce apoptosis in cancer cells.

- Antimicrobial Activity : Some analogs demonstrate effectiveness against bacterial and viral pathogens.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of similar compounds, it was found that derivatives with a fluorene structure exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, suggesting that this compound could have similar effects.

Case Study 2: Anti-inflammatory Mechanism

Research on related compounds indicated that they could inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that this compound might also possess anti-inflammatory properties through similar pathways.

Interaction Studies

Interaction studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to elucidate the binding affinities of this compound with various biological macromolecules. These studies are crucial for understanding its pharmacodynamics and therapeutic potential.

| Technique | Purpose |

|---|---|

| SPR | Measures binding kinetics between the compound and target proteins |

| ITC | Determines thermodynamic parameters of binding interactions |

Q & A

Q. What are the recommended strategies for synthesizing (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid?

- Methodological Answer : Synthesis typically involves Fmoc-protection of the amino group, followed by coupling with 6-methoxypyridin-3-ylpropanoic acid derivatives. Key steps include:

- Fmoc Protection : Use Fmoc-Cl or Fmoc-OSu in anhydrous DMF with a base (e.g., DIEA) to protect the amino group .

- Coupling Reactions : Employ carbodiimide reagents (e.g., EDC·HCl) with HOBt or OxymaPure to activate the carboxylic acid for amide bond formation .

- Purification : Use silica gel column chromatography (eluent: 0–5% MeOH in DCM) or preparative HPLC for high-purity isolation .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- HPLC/MS : Confirm molecular weight and purity using reverse-phase HPLC coupled with mass spectrometry (e.g., ESI-MS in positive ion mode) .

- NMR Spectroscopy : Analyze , , and NMR (if applicable) in deuterated solvents (e.g., DMSO-d) to verify stereochemistry and functional groups. Cross-check with DEPT and COSY for ambiguous signals .

- FT-IR : Identify carbonyl (C=O, ~1700 cm) and Fmoc-related peaks (aromatic C-H, ~3050 cm) .

Q. What safety precautions are critical during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .

- Toxicity Mitigation : The compound is classified as H302 (harmful if swallowed) and H319 (causes eye irritation). In case of exposure, rinse eyes with water for ≥15 minutes and seek medical attention .

- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., N) to prevent decomposition .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when introducing the 6-methoxypyridin-3-yl moiety?

- Methodological Answer :

- Activation Strategy : Replace traditional carbodiimides with COMU or PyAOP for higher coupling efficiency and reduced racemization .

- Solvent Selection : Use DCM:DMF (9:1) to balance solubility and reaction kinetics. Avoid THF due to poor Fmoc stability .

- Monitoring : Track reaction progress via TLC (R ~0.3 in EtOAc:hexanes 1:1) or LC-MS. Quench unreacted reagents with acetic acid .

Q. What experimental approaches resolve contradictions in NMR data (e.g., unexpected splitting or shifts)?

- Methodological Answer :

- Solvent Effects : Test deuterated chloroform (CDCl) vs. DMSO-d to identify solvent-induced shifts. For example, pyridine protons may show downfield shifts in DMSO .

- Dynamic Effects : Perform variable-temperature NMR (VT-NMR) to detect conformational flexibility or rotameric equilibria .

- Supplementary Techniques : Use 2D NOESY to confirm spatial proximity of Fmoc and pyridinyl groups, ruling out impurities .

Q. How does the 6-methoxy group on the pyridine ring influence biological interactions?

- Methodological Answer :

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess hydrogen bonding between the methoxy group and target proteins (e.g., kinase active sites) .

- Structure-Activity Relationship (SAR) : Synthesize analogs with H, F, or Cl substituents at the 6-position and compare IC values in enzyme assays .

- Metabolic Stability : Evaluate the methoxy group’s impact on microsomal half-life using liver S9 fractions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.